molecular formula C13H14N2S B7791756 2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide

Cat. No.: B7791756
M. Wt: 230.33 g/mol
InChI Key: LNMRJGNNVLUEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide ( 1017170-36-3) is a high-purity heterocyclic compound of significant interest in medicinal and agrochemical research. Its structure features a fused thiazole-pyridine core, a bicyclic framework that enhances molecular stability and imparts unique electronic and steric properties crucial for interacting with biological targets . The 4-methylphenyl substituent at the 2-position provides a site for further chemical functionalization, making this compound a valuable and versatile intermediate in complex synthetic pathways aimed at developing novel bioactive molecules . The thiazolopyridine scaffold is recognized as a privileged structure in drug discovery. Compounds based on this core have demonstrated a wide range of pharmacological activities, positioning them as key intermediates in developing therapeutics for various conditions . This particular compound serves as a critical building block for synthesizing molecules that target enzymes like Glycogen Synthase Kinase-3 (GSK-3), with some thiazolylpyridine derivatives reporting potent inhibition in the sub-nanomolar range (e.g., IC50 = 0.29 nM) . Furthermore, its rigid framework is useful for modulating the pharmacokinetic and binding properties of lead compounds, thereby contributing to the optimization of their drug-like characteristics . Beyond pharmaceutical applications, the structural specificity of this compound also makes it a candidate for exploration in material science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13/h2-5,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMRJGNNVLUEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway from 1-Methyl-4-piperidone

The patented method begins with 1-methyl-4-piperidone (compound 1) , which undergoes bromination to yield 4-bromo-1-methylpiperidin-4-ol (compound 2) . This intermediate is critical for constructing the thiazolo[5,4-c]pyridine core. The reaction employs bromine in the presence of a catalytic secondary amine, achieving a 78% yield under optimized conditions (45°C, 3 hours). Subsequent steps involve:

  • Cyclization with sulfur and cyanamide to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 2a) .

  • Methylation at the 5-position using formaldehyde and triacetoxysodium borohydride, yielding 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3) .

  • Bromination at the 2-position with copper(II) bromide, followed by cyanation using sodium cyanide to produce 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4) .

The final hydrolysis of compound 4 generates the carboxylic acid derivative (compound 5) , which is subsequently functionalized with a 4-methylphenyl group via Friedel-Crafts alkylation. The dihydrobromide salt is formed by treating the free base with hydrobromic acid, achieving a purity of >99% after recrystallization.

Alternative Methodologies and Their Limitations

Prior synthetic routes faced challenges in scalability and intermediate stability:

  • Phosphorus Sulfide-Mediated Cyclization : Early methods utilized P₂S₅ to form the thiazole ring but required stringent anhydrous conditions and produced hygroscopic intermediates, complicating isolation.

  • Direct Lithiation-Carboxylation : Introducing the carboxylic acid group via n-butyllithium and CO₂ yielded unstable lithium salts, necessitating immediate conversion to acid or salt forms.

The table below contrasts key parameters of the patented method with traditional approaches:

Parameter Patented Method Traditional Methods
Total Steps69–12
Average Yield per Step (%)8265
Chromatography RequiredNoYes
Intermediate StabilityHighLow

Reaction Optimization and Mechanistic Insights

Bromination and Cyanation Efficiency

The bromination of compound 2a using CuBr₂ in acetonitrile at 140°C achieves 89% conversion within 15 hours. Notably, substituting CuBr₂ with N-bromosuccinimide (NBS) in dimethylformamide (DMF) reduces metal contamination but lowers yield to 72%. Cyanation with NaCN in N,N-dimethylacetamide (DMAc) at 150°C for 18 hours provides compound 4 in 85% yield, with residual cyanide removed via aqueous NaHCO₃ washes.

Hydrolysis and Salt Formation

Hydrolysis of compound 4 using lithium hydroxide in ethanol (70°C, 8 hours) produces compound 5 with 91% efficiency. Acidifying the reaction mixture with concentrated HBr (48% w/w) precipitates the dihydrobromide salt, which is recrystallized from isopropanol to >99.5% purity.

Industrial Scalability and Process Economics

The patented method reduces production costs by 40% compared to earlier routes, primarily through:

  • Solvent Recycling : Isopropanol and toluene are recovered via distillation, achieving 90% reuse efficiency.

  • Catalyst Optimization : Copper(II) bromide is replaced with catalytic FeCl₃ in later steps, minimizing heavy metal waste.

A cost breakdown for a 10 kg batch is provided below:

Component Cost (USD) Percentage of Total
Raw Materials12,50058%
Labor3,20015%
Solvent Recovery1,8008%
Waste Disposal2,10010%
Equipment Depreciation1,9009%

Quality Control and Analytical Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms the final product’s purity. Key impurities include:

  • Des-methyl analog (<0.1%) : Formed during methylation due to incomplete formaldehyde reaction.

  • Dihydrothiazine byproduct (<0.05%) : Resulting from over-reduction in the triacetoxysodium borohydride step.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.22 (d, J = 8.2 Hz, 2H, ArH), 4.31 (s, 2H, CH₂), 3.98–3.86 (m, 4H, piperidine-H), 2.51 (s, 3H, CH₃).

  • ESI-MS : m/z 231.1 [M+H]⁺ (calculated for C₁₃H₁₅N₂S⁺: 231.09) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolo[5,4-c]pyridine derivatives, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced properties.

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance antimicrobial activity by increasing solubility and interaction with microbial membranes.
  • Anticancer Activity : In vitro studies have demonstrated its potential to inhibit the growth of cancer cell lines. Thiazole-containing compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins.
  • Anti-inflammatory Effects : The compound may act as an antagonist at histamine H3 receptors, modulating histamine levels and reducing inflammation.

Medicinal Chemistry

The compound is explored for its potential therapeutic effects, including:

  • Antihistamine Activities : It may help manage allergic reactions by blocking histamine receptors.
  • Potential Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure provides opportunities for innovation in various fields such as pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist at histamine H3 receptors, thereby modulating histamine levels and reducing inflammation . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

The pharmacological and chemical properties of thiazolo-pyridine derivatives are highly dependent on substituents and structural modifications. Below is a detailed comparison with key analogs:

Structural Analogs with Varying Substituents

a. Edoxaban Tosylate Monohydrate (Factor Xa Inhibitor)

  • Molecular Formula : C24H30ClN7O4S·C7H8O3S·H2O
  • Molecular Weight : 738.27 g/mol
  • Key Substituents : 5-Methyl group on the thiazolo-pyridine ring, dimethylcarbamoyl, and chloropyridinyl groups.
  • Activity : Potent Factor Xa inhibitor; used for stroke prevention in atrial fibrillation .

b. N-(5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide

  • Molecular Formula : C14H14N4O3S
  • Molecular Weight : 318.35 g/mol
  • Key Substituents : 5-Methyl group and 3-nitrobenzamide side chain.
  • Activity: Not explicitly stated, but nitro groups often enhance electrophilicity and binding affinity in drug candidates .

c. 5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • Molecular Formula : C8H13N3S
  • Molecular Weight : 183.27 g/mol
  • Key Substituents : 5-Ethyl group and primary amine.
  • Activity : Investigated as a histamine H3 receptor antagonist, highlighting the role of alkyl chain length in receptor selectivity .

d. 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

  • Molecular Formula : C12H11BrN2O
  • Molecular Weight : 295.18 g/mol (calculated)
  • Key Substituents : Oxazole ring (vs. thiazole) and 4-bromophenyl group.
Data Table: Key Structural and Pharmacological Features
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Pharmacological Activity Source
Target Compound C15H18Br2N2S* 434.18 (calculated) Thiazolo-pyridine 4-Methylphenyl, dihydrobromide Intermediate/Unspecified
Edoxaban Tosylate Monohydrate C24H30ClN7O4S·C7H8O3S·H2O 738.27 Thiazolo-pyridine 5-Methyl, carboxamide Factor Xa Inhibitor
3-Nitrobenzamide Derivative C14H14N4O3S 318.35 Thiazolo-pyridine 5-Methyl, 3-nitrobenzamide Not specified
5-Ethyl Thiazolo-pyridine Amine C8H13N3S 183.27 Thiazolo-pyridine 5-Ethyl, NH2 H3 Receptor Antagonist (Study)
Bromophenyl Oxazolo-pyridine C12H11BrN2O 295.18 Oxazolo-pyridine 4-Bromophenyl Safety data available

*Calculated based on formula C15H18Br2N2S (assuming dihydrobromide adds 2×80.91 g/mol to the base compound).

Pharmacological Insights
  • Substituent Position : The 5-methyl group in edoxaban’s thiazolo-pyridine moiety enhances hydrophobic interactions with Factor Xa’s S4 pocket, critical for anticoagulant activity .
  • Salt Forms : Dihydrobromide salts (target compound) improve aqueous solubility compared to free bases, aiding formulation .

Biological Activity

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities. The compound features a thiazole and pyridine ring system, which contributes to its pharmacological potential. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₁₃H₁₆Br₂N₂S
  • Molecular Weight : 311.24 g/mol
  • CAS Number : 1328486-00-5

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances antimicrobial activity by increasing solubility and interaction with microbial membranes .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its potential to inhibit the growth of cancer cell lines. For example, thiazole-containing compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins . The IC50 values for some thiazole derivatives against cancer cell lines were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are noteworthy. Studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study conducted on novel thiazole derivatives revealed that certain analogues showed potent cytotoxic effects against human glioblastoma and melanoma cell lines. The presence of specific substituents on the phenyl ring was critical for enhancing activity. For instance, compounds with methoxy groups exhibited higher potency due to their ability to stabilize interactions with target proteins .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, several thiazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed significant antibacterial activity comparable to traditional antibiotics . The SAR analysis highlighted the importance of functional groups in improving efficacy.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Histamine H3 Receptor Antagonism : The compound may act as an antagonist at histamine receptors, modulating histamine levels and reducing inflammation.
  • Inhibition of Enzymatic Pathways : It is known to inhibit COX enzymes and other critical pathways involved in inflammation and cancer progression .

Q & A

Q. What are the typical synthetic routes for preparing 2-(4-methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide?

The synthesis of this compound likely involves cyclization and functionalization steps. A common approach for thiazolo-pyridine derivatives includes:

  • Suzuki-Miyaura coupling to introduce aryl groups (e.g., 4-methylphenyl) using palladium catalysts, as demonstrated in analogous thiazolo[4,5-b]pyridine syntheses (e.g., Pd(OAc)₂ with SPhos ligand, toluene reflux) .
  • Cyclization of thiourea intermediates with α,β-unsaturated ketones or aldehydes to form the thiazole ring.
  • Salt formation : The free base is treated with HBr to yield the dihydrobromide salt, a step requiring controlled stoichiometry and pH monitoring .
    Key considerations: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by ¹H NMR (e.g., δ ~2.40 ppm for methyl groups) .

Q. How is the structural identity of this compound validated in academic research?

  • ¹H/¹³C NMR spectroscopy : Aromatic protons (δ 7.15–9.25 ppm) and methyl groups (δ ~2.40 ppm) confirm substitution patterns .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray crystallography : Resolves bond angles and salt formation (dihydrobromide confirmation) but requires high-purity crystals .
  • Elemental analysis : Validates C, H, N, S, and Br content (±0.3% theoretical values) .

Q. What solubility and formulation challenges arise with this dihydrobromide salt?

  • Solubility : The dihydrobromide form enhances aqueous solubility compared to the free base, critical for in vitro assays. Test solvents include DMSO (stock solutions) and PBS (biological buffers).
  • Stability : Hygroscopicity requires anhydrous storage (argon/vacuum sealing). Degradation under light/heat is assessed via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Counterion impact : Bromide may interfere with certain assays (e.g., ion-sensitive readouts); alternative salts (e.g., hydrochloride) can be explored .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Compare Pd(OAc)₂ with ligands like SPhos vs. XPhos for Suzuki coupling efficiency .
  • Process control : Use Design of Experiments (DoE) to optimize temperature, solvent (toluene vs. dioxane), and reagent ratios. Real-time monitoring via HPLC ensures intermediate stability .
  • Workup strategies : Quenching with ammonium pyrrolidinedithiocarbamate removes Pd residues, reducing purification complexity .

Q. What computational methods are used to predict biological activity or binding modes?

  • Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The thiazolo-pyridine core may act as a hinge-binding motif .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or spectroscopic data .
  • MD simulations : Assess dihydrobromide stability in solvated systems (e.g., GROMACS) .

Q. How should researchers address contradictory spectral or bioactivity data?

  • Batch-to-batch variability : Replicate syntheses (≥3 batches) and compare NMR/LC-MS profiles. Impurities from incomplete cyclization (e.g., thiourea byproducts) may explain discrepancies .
  • Bioassay interference : Test bromide ions in parallel controls. Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .
  • Crystallographic validation : Resolve structural ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

Q. What experimental design principles apply to evaluating its biological activity?

  • Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known kinase inhibitors) .
  • Cell-based models : Prioritize physiologically relevant cells (e.g., primary vs. immortalized lines). Assess cytotoxicity early (MTT assay) to rule off-target effects .
  • Mechanistic studies : Combine RNA-seq and proteomics to identify pathways modulated by the compound. Validate hits via CRISPR/Cas9 knockouts .

Methodological Notes

  • Synthesis : Prioritize palladium-catalyzed coupling for regioselectivity .
  • Characterization : Cross-validate NMR assignments with COSY/HSQC experiments .
  • Data rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.